molecular formula C18H18ClN3O2S B2769485 N-allyl-2-[4-(benzyloxy)-2-chlorobenzoyl]-1-hydrazinecarbothioamide CAS No. 478040-01-6

N-allyl-2-[4-(benzyloxy)-2-chlorobenzoyl]-1-hydrazinecarbothioamide

Cat. No.: B2769485
CAS No.: 478040-01-6
M. Wt: 375.87
InChI Key: HMCRHQYFVTUOCI-UHFFFAOYSA-N
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Description

“N-allyl-2-[4-(benzyloxy)-2-chlorobenzoyl]-1-hydrazinecarbothioamide” is a complex organic compound. It contains an allyl group (a carbon chain attached to a double bond), a benzyloxy group (an oxygen atom linking a benzene ring and a methyl group), a chlorobenzoyl group (a benzene ring with a chlorine atom and a carbonyl group), and a hydrazinecarbothioamide group (a sulfur atom linked to a carbonyl group and a hydrazine group) .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzene rings would likely contribute to the stability of the molecule, while the various substituents would influence its reactivity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the allyl group could participate in reactions involving the double bond, such as additions or substitutions. The benzyloxy group could undergo reactions involving the oxygen atom, such as nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the carbonyl and the chlorine atom could make it more soluble in polar solvents .

Scientific Research Applications

Synthesis and Biological Applications

This compound belongs to a class of chemicals known for their potential in creating valuable derivatives with significant biological activities. For instance, the synthesis and evaluation of new compounds from hydrazinecarbothioamide have led to the discovery of substances with excellent antioxidant activity. These derivatives are synthesized through reactions involving specific benzoic acids hydrazides and isothiocyanates, leading to compounds that exhibit promising antioxidant properties using the DPPH method (Ștefania-Felicia Bărbuceanu et al., 2014).

Antimalarial and Antineoplastic Activities

Research into thiosemicarbazone derivatives, closely related to the N-allyl compound in structure, has yielded compounds with potent antimalarial activity. By synthesizing and evaluating a series of these derivatives, certain molecules have demonstrated good in vitro antimalarial properties (Saavani Malove Divatia et al., 2014). Furthermore, novel vic-dioxime compounds bearing thiosemicarbazone side groups have been synthesized and shown to possess significant in vitro anti-neoplastic activity against leukemia cell lines, highlighting the potential for cancer treatment (I. Babahan et al., 2014).

Anticonvulsant Potential

A study on N-(substituted)-2-[4-(substituted)benzylidene]hydrazinecarbothioamides revealed their potential as anticonvulsant agents. These compounds were designed, synthesized, and evaluated for their efficacy in seizure models, demonstrating significant protective effects and providing insights into novel anticonvulsant approaches (L. Tripathi & Praveen Kumar, 2013).

Anticancer and Antioxidant Effects

The anticancer and antioxidant activities of N-allyl derivatives have been explored through the synthesis and characterization of novel compounds. For example, N-allyl-2-(2,4-dinitrophenyl)hydrazine-1-carbothioamide and its metal complexes were synthesized and evaluated, showing strong activities in these domains (K. Abou‐Melha, 2021).

Polymer Science Applications

In polymer science, benzoxazine monomers containing allyl groups, similar in functional group arrangement to the N-allyl compound, have been synthesized. These monomers exhibit excellent thermal properties upon polymerization, suggesting applications in creating high-performance thermosets (T. Agag & T. Takeichi, 2003).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

As with any chemical compound, handling “N-allyl-2-[4-(benzyloxy)-2-chlorobenzoyl]-1-hydrazinecarbothioamide” would require appropriate safety precautions. The specific hazards would depend on various factors, such as the compound’s reactivity, toxicity, and volatility .

Future Directions

The future research directions for this compound could involve exploring its potential uses, such as in pharmaceuticals or materials science. Further studies could also investigate its synthesis, properties, and reactivity in more detail .

Properties

IUPAC Name

1-[(2-chloro-4-phenylmethoxybenzoyl)amino]-3-prop-2-enylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2S/c1-2-10-20-18(25)22-21-17(23)15-9-8-14(11-16(15)19)24-12-13-6-4-3-5-7-13/h2-9,11H,1,10,12H2,(H,21,23)(H2,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCRHQYFVTUOCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NNC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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